![molecular formula C10H16N2O2 B1470563 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid CAS No. 1545906-94-2](/img/structure/B1470563.png)
1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, “1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid” suggests the compound contains a pyrazole ring and a carboxylic acid group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The synthesis of similar compounds often involves reactions like esterification or reactions with acid chlorides .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure is often represented as a 2D skeletal formula .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s functional groups often determine its reactivity. For example, the carboxylic acid group can participate in reactions like esterification .Physical And Chemical Properties Analysis
This includes properties like solubility, melting point, boiling point, and reactivity. For similar compounds, properties like water solubility can be influenced by the presence of polar functional groups .Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrazoles, a class of compounds to which “1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid” belongs, are known to interact with various biological targets. They are often used in medicinal chemistry due to their diverse biological activities .
Mode of Action
The mode of action of a specific pyrazole derivative like “1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific structure and the target it interacts with. Pyrazoles can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrazoles can be involved in various biochemical pathways depending on their specific targets. They can affect enzymatic activities, signal transduction pathways, and metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific chemical structure. Factors such as its size, polarity, and functional groups would influence its bioavailability .
Result of Action
The molecular and cellular effects of “1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific targets and the nature of its interaction with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid" .
Eigenschaften
IUPAC Name |
1-(2-ethylbutyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-8(4-2)6-12-7-9(5-11-12)10(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLYXYKPVQGDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.